特拉多普利
描述
特拉唑嗪是一种前药,属于血管紧张素转换酶 (ACE) 抑制剂类药物。它主要用于治疗高血压、充血性心力衰竭,以及改善心肌梗死后的生存率。 特拉唑嗪在肝脏中代谢成其活性形式特拉唑嗪酯,它抑制血管紧张素 I 转换成血管紧张素 II,血管紧张素 II 是血压调节的关键因素 .
科学研究应用
特拉唑嗪在科学研究中有广泛的应用:
化学: 用作研究 ACE 抑制剂及其相互作用的模型化合物。
生物学: 研究其对细胞通路和基因表达的影响。
医学: 对其在高血压、心力衰竭和心肌梗死后管理中的治疗作用进行了广泛研究。
作用机制
特拉唑嗪通过抑制血管紧张素转换酶起作用,血管紧张素转换酶负责将血管紧张素 I 转换为血管紧张素 II。血管紧张素 II 是一种强烈的血管收缩剂,会升高血压。通过抑制这种转换,特拉唑嗪降低了血管紧张素 II 的水平,导致血管扩张和血压降低。 分子靶点包括血管紧张素转换酶和肾素-血管紧张素-醛固酮系统 .
类似化合物:
拉米普利: 结构相似,但包含环己烷基。
依那普利: 另一种 ACE 抑制剂,具有不同的侧链结构。
赖诺普利: 赖氨酸衍生物,半衰期更长
独特性: 特拉唑嗪的独特之处在于它特有的酯基,与其他一些 ACE 抑制剂相比,它可以延长半衰期,并保持更持久的药效。 它能够代谢成高度活性形式的特拉唑嗪酯,也使其更有效 .
生化分析
Biochemical Properties
Trandolapril plays a crucial role in biochemical reactions by inhibiting the enzyme angiotensin-converting enzyme (ACE). This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor that regulates blood pressure. By inhibiting ACE, trandolapril reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. Trandolapril also interacts with other biomolecules such as bradykinin, a peptide that promotes vasodilation. The inhibition of ACE by trandolapril results in increased levels of bradykinin, further contributing to its antihypertensive effects .
Cellular Effects
Trandolapril influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting ACE, trandolapril reduces the production of angiotensin II, which in turn decreases the activation of the angiotensin II type 1 receptor (AT1R). This leads to reduced cell proliferation, fibrosis, and inflammation. Trandolapril also affects the expression of genes involved in the renin-angiotensin-aldosterone system (RAAS), resulting in decreased synthesis of aldosterone, a hormone that regulates sodium and water balance. Additionally, trandolapril has been shown to improve endothelial function and reduce oxidative stress in various cell types .
Molecular Mechanism
The molecular mechanism of trandolapril involves its conversion to the active metabolite trandolaprilat in the liver. Trandolaprilat competitively inhibits ACE by binding to its active site, preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to decreased levels of angiotensin II and increased levels of bradykinin. The reduction in angiotensin II levels results in vasodilation, decreased blood pressure, and reduced cardiac and vascular remodeling. Trandolapril also modulates the expression of various genes involved in the RAAS, contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trandolapril have been studied over time to assess its stability, degradation, and long-term effects on cellular function. Trandolapril is rapidly absorbed and metabolized to trandolaprilat, which has a longer half-life. Studies have shown that trandolaprilat remains stable and retains its inhibitory activity over extended periods. Long-term studies in animal models have demonstrated that trandolapril effectively reduces blood pressure, improves cardiac function, and prevents adverse cardiac remodeling. These effects are sustained over time, indicating the long-term efficacy of trandolapril in managing hypertension and heart failure .
Dosage Effects in Animal Models
The effects of trandolapril vary with different dosages in animal models. At lower doses, trandolapril effectively reduces blood pressure and improves cardiac function without significant adverse effects. At higher doses, trandolapril may cause hypotension, renal impairment, and electrolyte imbalances. Studies have shown that the therapeutic effects of trandolapril are dose-dependent, with higher doses providing greater reductions in blood pressure and improved cardiac outcomes. It is important to carefully monitor and adjust the dosage to avoid potential toxic effects .
Metabolic Pathways
Trandolapril is metabolized in the liver to its active form, trandolaprilat, through hydrolysis. Trandolaprilat inhibits ACE, leading to decreased levels of angiotensin II and increased levels of bradykinin. The metabolic pathways of trandolapril also involve its excretion through the kidneys and feces. Trandolaprilat is primarily excreted in the urine, while a smaller portion is eliminated through feces. The effective half-life of trandolaprilat is approximately 16-24 hours, allowing for once-daily dosing in clinical practice .
Transport and Distribution
Trandolapril is absorbed rapidly after oral administration and is distributed throughout the body. It is highly protein-bound, with trandolaprilat exhibiting concentration-dependent binding to plasma proteins. Trandolapril is primarily transported to the liver, where it is metabolized to trandolaprilat. The active metabolite is then distributed to various tissues, including the kidneys, heart, and blood vessels. The distribution of trandolaprilat is influenced by its binding to ACE and other plasma proteins, which affects its localization and accumulation in target tissues .
Subcellular Localization
Trandolapril and its active metabolite, trandolaprilat, are primarily localized in the cytoplasm and cell membrane. The subcellular localization of trandolaprilat is influenced by its binding to ACE, which is predominantly found on the surface of endothelial cells and other target tissues. Trandolaprilat may also interact with intracellular signaling molecules and enzymes involved in the RAAS, contributing to its therapeutic effects. The precise subcellular localization of trandolaprilat is essential for its inhibitory activity and modulation of cellular processes .
准备方法
合成路线和反应条件: 特拉唑嗪的合成涉及几个关键步骤:
酯化: (3aR,7aS)-六氢吲哚-2-羧酸在合适的酸的存在下与醇酯化,形成酸加成盐。
碱反应: 酸加成盐与碱反应形成中间体化合物。
水解: 中间体水解产生 (2S,3aR,7aS)-六氢吲哚-2-羧酸。
最终反应: 然后将该中间体与 N-[(S)-1-(乙氧羰基)-3-苯基丙基]-L-丙氨酸和 N,N'-羰基二咪唑反应,形成特拉唑嗪.
工业生产方法: 特拉唑嗪的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用自动化反应器、精确的温度控制和高纯度试剂,以确保产品质量一致 .
反应类型:
水解: 特拉唑嗪在肝脏中水解形成其活性代谢物特拉唑嗪酯。
氧化和还原: 这些反应对于特拉唑嗪来说不太常见,但在特定条件下可能发生。
常见试剂和条件:
水解: 肝脏中的酶促水解。
氧化: 强氧化剂在受控条件下。
取代: 强亲核试剂在适当的溶剂中.
主要产品:
特拉唑嗪酯: 水解形成的主要活性代谢物。
其他代谢物: 通过氧化和还原形成的各种次要代谢物.
相似化合物的比较
Ramipril: Similar in structure but contains a cyclohexane group.
Enalapril: Another ACE inhibitor with a different side chain structure.
Lisinopril: A lysine derivative with a longer half-life
Uniqueness: Trandolapril is unique due to its specific ester group, which allows for a longer half-life and more sustained action compared to some other ACE inhibitors. Its ability to be metabolized into a highly active form, trandolaprilat, also contributes to its effectiveness .
属性
IUPAC Name |
(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFJYXUZANRPDJ-WTNASJBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023692 | |
Record name | Trandolapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Trandolapril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014660 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in chloroform, dichloromethane, methanol, 2.07e-02 g/L | |
Record name | Trandolapril | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8392 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Trandolapril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014660 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
There are two isoforms of ACE: the somatic isoform, which exists as a glycoprotein comprised of a single polypeptide chain of 1277; and the testicular isoform, which has a lower molecular mass and is thought to play a role in sperm maturation and binding of sperm to the oviduct epithelium. Somatic ACE has two functionally active domains, N and C, which arise from tandem gene duplication. Although the two domains have high sequence similarity, they play distinct physiological roles. The C-domain is predominantly involved in blood pressure regulation while the N-domain plays a role in hematopoietic stem cell differentiation and proliferation. ACE inhibitors bind to and inhibit the activity of both domains, but have much greater affinity for and inhibitory activity against the C-domain. Trandolaprilat, the active metabolite of trandolapril, competes with ATI for binding to ACE and inhibits and enzymatic proteolysis of ATI to ATII. Decreasing ATII levels in the body decreases blood pressure by inhibiting the pressor effects of ATII as described in the Pharmacology section above. Trandolaprilat also causes an increase in plasma renin activity likely due to a loss of feedback inhibition mediated by ATII on the release of renin and/or stimulation of reflex mechanisms via baroreceptors. | |
Record name | Trandolapril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00519 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Colorless, crystalline solid | |
CAS No. |
87679-37-6 | |
Record name | Trandolapril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87679-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trandolapril [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087679376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trandolapril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00519 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trandolapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, (2S,3aR,7aS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.532 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRANDOLAPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T0N3G9CRC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Trandolapril | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8392 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Trandolapril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014660 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
119-123 °C, 125 °C, 119 - 123 °C | |
Record name | Trandolapril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00519 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trandolapril | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8392 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Trandolapril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014660 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Trandolapril?
A1: Trandolapril is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, Trandolaprilat. Trandolaprilat acts by inhibiting the activity of angiotensin-converting enzyme (ACE). [] This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, Trandolapril reduces the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure. []
Q2: How does Trandolapril affect the renin-angiotensin-aldosterone system (RAAS)?
A2: By inhibiting ACE, Trandolapril interrupts the RAAS cascade. This leads to decreased aldosterone secretion, which in turn promotes diuresis (increased urine production) and natriuresis (increased sodium excretion), contributing to its blood pressure-lowering effects. []
Q3: Beyond blood pressure reduction, what other beneficial effects have been observed with Trandolapril treatment?
A3: Studies have shown that Trandolapril can reduce proteinuria (presence of protein in urine), improve insulin sensitivity, and exert anti-atherosclerotic effects. [, , , , ] Additionally, it has demonstrated potential in preventing microalbuminuria in patients with type 2 diabetes. [, ]
Q4: How does Trandolapril compare to other ACE inhibitors in terms of potency and duration of action?
A4: Trandolapril is considered a long-acting ACE inhibitor. In preclinical studies, it demonstrated significantly higher potency compared to Enalapril in reducing blood pressure and inhibiting tissue ACE activity. This difference was attributed to factors like the higher lipophilicity of its active metabolite (Trandolaprilat) and its direct ACE inhibitory activity. []
Q5: Are there racial differences in the response to Trandolapril treatment?
A5: Studies suggest that Black patients may require higher doses of Trandolapril to achieve similar blood pressure reductions compared to White patients, despite similar levels of ACE inhibition. This suggests potential differences in the mechanisms underlying blood pressure regulation between these populations. []
Q6: What is the chemical structure of Trandolapril?
A6: Trandolapril is the ethyl ester prodrug of Trandolaprilat, a non-sulfhydryl ACE inhibitor. Its chemical name is (2S, 3aR, 7aS)-1-[(S)N-[(S)-1-Carboxy-3phenylpropyl]alanyl] hexahydro-2-indolinecarboxylic acid, 1-ethyl ester. []
Q7: How is Trandolapril absorbed, metabolized, and eliminated from the body?
A7: Trandolapril is rapidly absorbed after oral administration and undergoes ester hydrolysis in the liver to its active metabolite, Trandolaprilat. [, , ] Trandolaprilat is further metabolized before renal elimination. [] The pharmacokinetics of Trandolapril are generally unaffected by renal function, but Trandolaprilat elimination is significantly impacted by renal impairment, requiring dose adjustments in patients with severe renal insufficiency. []
Q8: How long does it take for Trandolapril to reach steady-state concentrations in the body?
A8: Studies indicate that steady-state concentrations of Trandolapril are typically achieved within 7 days of daily administration, with some cases reaching steady state after just 4 days. []
Q9: Does the presence of the CES1 G143E genetic variant affect Trandolapril activation?
A9: Yes, in vitro studies have shown that the CES1 G143E variant significantly impairs the activation of Trandolapril in human liver cells. [] This reduced activation was also observed in a clinical study where carriers of the G143E variant exhibited lower peak concentrations and area under the curve of Trandolaprilat compared to non-carriers. []
Q10: Has Trandolapril been studied in clinical trials? What were the key findings?
A10: Yes, Trandolapril has been extensively studied in large-scale clinical trials such as the TRACE (TRAndolapril Cardiac Evaluation) study and the INVEST (INternational VErapamil SR/trandolapril STudy). [, ] TRACE demonstrated that Trandolapril treatment reduced mortality and improved life expectancy in patients with left ventricular dysfunction after myocardial infarction. [] INVEST showed that a treatment strategy using Verapamil SR and Trandolapril was as effective as an Atenolol-based strategy in reducing the risk of cardiovascular events in patients with hypertension and coronary artery disease. []
Q11: Are there any known drug interactions with Trandolapril?
A11: While specific drug interactions are not addressed in these papers, it is known that ACE inhibitors, including Trandolapril, can interact with other medications like diuretics, nonsteroidal anti-inflammatory drugs (NSAIDs), and potassium supplements. These interactions can potentially affect blood pressure control and electrolyte balance.
Q12: What formulation strategies have been explored to improve the delivery and bioavailability of Trandolapril?
A12: Research has explored the development of solid dispersions using polymers like Eudragit RS 100 and PEG 8000, along with hydrophilic carriers like urea, to enhance the dissolution rate and bioavailability of Trandolapril. [] Additionally, immediate-release tablet formulations using various superdisintegrants have also been investigated. []
Q13: What are the benefits of combining Trandolapril with Verapamil in the treatment of hypertension?
A13: Combining Trandolapril with Verapamil, a calcium channel blocker, has shown greater efficacy in lowering blood pressure compared to either drug alone. [, , , ] This combination is particularly beneficial for patients requiring multiple medications to achieve blood pressure goals, including those with diabetes or coronary artery disease. [, , ]
Q14: What is the safety profile of Trandolapril?
A14: Trandolapril is generally well-tolerated. Common side effects reported in clinical trials include cough, headache, and dizziness. [, , , ] Like other ACE inhibitors, it can cause angioedema, a rare but serious allergic reaction, and may lead to hyperkalemia, especially in patients with renal insufficiency.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。